(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties and its role as an intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S)-2-(Ethoxycarbonyl)-2-methylpentanoate typically involves the esterification of (2S)-2-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high optical purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Sodium ethoxide or other strong nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: (2S)-2-methylpentanoic acid.
Reduction: (2S)-2-methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Ethoxycarbonyl)-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid
- (2S)-2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Uniqueness
(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate is unique due to its specific chiral configuration and the presence of the ethoxycarbonyl group. This configuration imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
88253-99-0 |
---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
(2S)-2-ethoxycarbonyl-2-methylpentanoate |
InChI |
InChI=1S/C9H16O4/c1-4-6-9(3,7(10)11)8(12)13-5-2/h4-6H2,1-3H3,(H,10,11)/p-1/t9-/m0/s1 |
InChI Key |
WLWIJQXZQVATKU-VIFPVBQESA-M |
Isomeric SMILES |
CCC[C@@](C)(C(=O)[O-])C(=O)OCC |
Canonical SMILES |
CCCC(C)(C(=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.